Bixlozone

Übersicht

Beschreibung

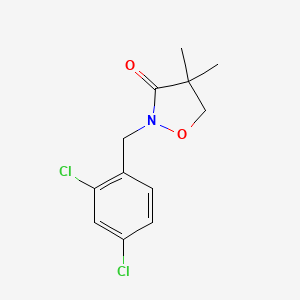

Bixlozone is a chemical compound known for its applications in various fields, including agrochemicals and pharmaceuticals. It is characterized by its oxazolidinone ring structure, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bixlozone typically involves the reaction of 2,4-dichlorobenzyl chloride with 4,4-dimethyl-1,2-oxazolidin-3-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to optimized production processes .

Analyse Chemischer Reaktionen

Types of Reactions

Bixlozone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted oxazolidinones.

Wissenschaftliche Forschungsanwendungen

Efficacy in Weed Control

Bixlozone has shown effective control over various weed species, including both monocotyledonous and dicotyledonous weeds. Its application is primarily pre-emergence or early post-emergence in crops such as winter wheat, winter barley, and maize. The herbicide is particularly valued for its reduced volatility compared to other herbicides like clomazone, which helps mitigate off-target drift effects .

Toxicological Studies

This compound exhibits low acute toxicity across multiple exposure routes (oral, dermal, inhalational) and is not classified as an eye or skin irritant. Long-term studies indicate that the liver is the primary target organ for toxicity; however, it does not accumulate significantly in tissues . The No-Observable-Adverse-Effect-Level (NOAEL) for chronic exposure has been determined to be 41 mg/kg body weight per day in rats .

Metabolism and Residue Analysis

Research indicates that this compound is rapidly absorbed and primarily excreted through urine and feces. Its metabolites include 2,4-dichlorobenzoic acid and 5'-hydroxy-bixlozone, which are important for assessing potential risks to human health through food residues. A recent study developed a reliable method for simultaneous determination of this compound and its metabolites in various food matrices using ultra-high-performance liquid chromatography-tandem mass spectrometry .

Resistance Management

A study conducted on rigid ryegrass populations in southern Australia indicated that while no resistance to this compound has been reported to date, there exists a potential risk for cross-resistance with other herbicides due to recurrent selection practices. Populations subjected to two cycles of recurrent selection exhibited significantly increased resistance levels . This highlights the importance of integrated weed management strategies to mitigate resistance development.

Field Trials

Field trials have demonstrated that this compound effectively controls target weeds while maintaining acceptable safety profiles for treated crops. Observations from these trials noted transient phytotoxicity symptoms such as bleaching and chlorosis; however, these did not lead to significant yield losses .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Class | Isoxazolidinone |

| Mechanism | Inhibition of 1-deoxy-D-xylulose 5-phosphate synthase |

| Acute Oral Toxicity | Low |

| NOAEL (Rats) | 41 mg/kg bw/day |

| Primary Target Organ | Liver |

| Major Metabolites | 2,4-Dichlorobenzoic acid |

| Application Timing | Pre-emergence / Early post-emergence |

Wirkmechanismus

The mechanism of action of Bixlozone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,4-Dichlorophenyl)-4,4-dimethyl-1,2-oxazolidin-3-one: Similar structure but different substituents.

2-(2,4-Dichlorophenyl)-4,4-dimethyl-1,2-oxazolidin-3-thione: Contains a sulfur atom instead of oxygen in the oxazolidinone ring.

Uniqueness

Bixlozone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its low volatility and stability make it particularly useful in agrochemical formulations .

Biologische Aktivität

Bixlozone, a member of the chlorophenyl isoxazolidinones class of herbicides, has garnered attention for its selective herbicidal properties and its metabolic pathways in various crops and animal species. This article delves into the biological activity of this compound, exploring its mechanisms, toxicological profile, and implications for agricultural use.

This compound operates primarily by inhibiting the 1-deoxy-D-xylulose 5-phosphate (DXP) synthase enzyme, which is crucial in the terpenoid biosynthesis pathway. This inhibition disrupts the synthesis of carotenoids and chlorophyll, leading to photodamage and visible symptoms such as bleaching in susceptible plants. The herbicide's action results in a buildup of free radicals and lipid peroxidation, ultimately affecting plant health and growth .

Table 1: Summary of this compound's Mode of Action

| Mechanism | Effect |

|---|---|

| Inhibition of DXP synthase | Disruption of carotenoid biosynthesis |

| Photodamage | Visible bleaching symptoms in plants |

| Accumulation of free radicals | Lipid peroxidation and oxidative stress |

Metabolism and Pharmacokinetics

This compound is rapidly absorbed following administration, with studies indicating extensive metabolism primarily in the liver. The parent compound has a low bioavailability due to significant first-pass metabolism. Key metabolites include 5'-hydroxy-bixlozone and 5-hydroxy-bixlozone-glucuronide , which are considered to have comparable or reduced toxicity profiles compared to this compound itself .

Key Findings on Metabolism

- Absorption : High absorption rates noted in both single and repeated doses.

- Excretion : Primarily through urine (most radiolabel) with minimal exhalation.

- Half-life : Parent this compound has a short half-life (~2 hours), while metabolites exhibit longer half-lives (10-16 hours) .

Table 2: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Bioavailability | Low for parent compound |

| Excretion | Urine (major), feces |

| Half-life (parent compound) | ~2 hours |

| Half-life (metabolites) | 10-16 hours |

Toxicological Profile

This compound exhibits low acute toxicity across various exposure routes (oral, dermal, inhalational) and is not classified as a skin or eye irritant. Long-term studies indicate that the liver is the primary target organ for toxicity, with observed effects such as hepatocellular hypertrophy at higher doses .

Summary of Toxicological Studies

- Acute Toxicity : Low for both active ingredient and product formulations.

- Repeat Dose Toxicity : Liver effects noted; NOAEL established at 41 mg/kg bw/day in rats.

- Carcinogenicity : No treatment-related increase in tumor incidence observed in rat or mouse studies .

Table 3: Toxicological Findings

| Endpoint | Findings |

|---|---|

| Acute Oral Toxicity | Low toxicity |

| Long-term NOAEL | Rat: 41 mg/kg bw/day |

| Carcinogenicity | Unlikely to be carcinogenic |

Environmental Impact and Residue Studies

Research indicates that this compound degrades in aquatic systems, with metabolites being monitored for environmental safety. Its low water solubility (42 mg/L) suggests a tendency for soil adsorption over leaching into water bodies .

Case Study: Environmental Residue Monitoring

In rotational crops, this compound metabolism showed similar patterns to primary crops, indicating consistent degradation pathways. Monitoring studies have been undertaken to assess potential residues in food products post-application .

Eigenschaften

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUKASKVKWSLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CON(C1=O)CC2=C(C=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567651 | |

| Record name | Bixlozone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81777-95-9 | |

| Record name | Bixlozone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bixlozone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorobenzyl)-4,4-dimethyl-1,2-oxazolidin-3-one; bixlozone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIXLOZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8T8B88NZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.